molecular formula C24H27Cl9O12S3 B13852895 Estriol Tri-(2,2,2-trichloroethyl)sulfate

Estriol Tri-(2,2,2-trichloroethyl)sulfate

Cat. No.: B13852895
M. Wt: 922.7 g/mol
InChI Key: TULLKSWMYULXJI-RZTRGMPVSA-N
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Preparation Methods

The synthesis of Estriol Tri-(2,2,2-trichloroethyl)sulfate involves the reaction of estriol with 2,2,2-trichloroethyl sulfate under specific conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure the stability of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Estriol Tri-(2,2,2-trichloroethyl)sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.

Scientific Research Applications

Estriol Tri-(2,2,2-trichloroethyl)sulfate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research involving this compound may focus on its potential therapeutic effects or its role in drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Estriol Tri-(2,2,2-trichloroethyl)sulfate involves its interaction with molecular targets such as proteins and enzymes. The compound may bind to specific sites on these molecules, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Estriol Tri-(2,2,2-trichloroethyl)sulfate can be compared with other similar compounds, such as:

    Estriol sulfate: Similar in structure but lacks the trichloroethyl groups.

    Estradiol sulfate: Another estrogen sulfate with different biological activity.

    Estrone sulfate: A related compound with distinct pharmacological properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and applications in research.

Properties

Molecular Formula

C24H27Cl9O12S3

Molecular Weight

922.7 g/mol

IUPAC Name

[(8R,9S,13S,14S,16R,17S)-13-methyl-3,16-bis(2,2,2-trichloroethoxysulfonyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trichloroethyl sulfate

InChI

InChI=1S/C24H27Cl9O12S3/c1-21-7-6-16-15-5-3-14(43-46(34,35)40-10-22(25,26)27)8-13(15)2-4-17(16)18(21)9-19(44-47(36,37)41-11-23(28,29)30)20(21)45-48(38,39)42-12-24(31,32)33/h3,5,8,16-20H,2,4,6-7,9-12H2,1H3/t16-,17-,18+,19-,20-,21+/m1/s1

InChI Key

TULLKSWMYULXJI-RZTRGMPVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2OS(=O)(=O)OCC(Cl)(Cl)Cl)OS(=O)(=O)OCC(Cl)(Cl)Cl)CCC4=C3C=CC(=C4)OS(=O)(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CC12CCC3C(C1CC(C2OS(=O)(=O)OCC(Cl)(Cl)Cl)OS(=O)(=O)OCC(Cl)(Cl)Cl)CCC4=C3C=CC(=C4)OS(=O)(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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